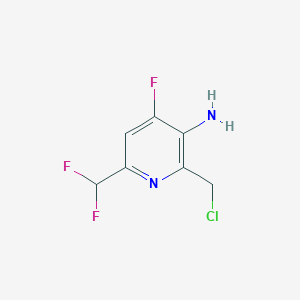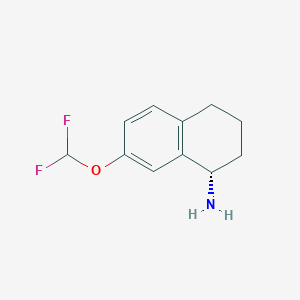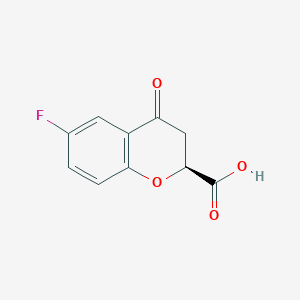
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and fluorine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate (PT-CF2H+ BF4−) under photoredox catalysis.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
科学研究应用
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluoromethyl and fluorine groups enhance the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-fluoropyridine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
6-(Difluoromethyl)-4-fluoropyridin-3-amine:
2-(Chloromethyl)-6-(trifluoromethyl)-4-fluoropyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic and steric effects.
Uniqueness
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is unique due to the presence of both chloromethyl and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity for biological targets, making it a valuable compound for various scientific applications.
属性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2/c8-2-5-6(12)3(9)1-4(13-5)7(10)11/h1,7H,2,12H2 |
InChI 键 |
OLHPIDGOTMPXHV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1C(F)F)CCl)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)

![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)






![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)


